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molecular formula C13H9ClF2S B1644472 (4-Chlorophenyl)(2,5-difluorobenzyl)sulfane CAS No. 470716-52-0

(4-Chlorophenyl)(2,5-difluorobenzyl)sulfane

Cat. No. B1644472
M. Wt: 270.73 g/mol
InChI Key: IGFFKYIHTJTKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304094B2

Procedure details

4-Chlorothiophenol (253 g, 1.75 mol) was dissolved in industrial methylated spirits (1265 mL) and 2M sodium hydroxide solution (901 mL) was added, maintaining the temperature below 20° C. A solution of 2,5-difluorobenzyl bromide (355 g, 1.72 mol) in industrial methylated spirits (250 mL) was added dropwise to the thiolate solution, maintaining the temperature below 15° C. Upon completion of the reaction, water (1000 mL) was added. The resulting slurry was aged at 5° C. and then filtered. The cake was washed sequentially with cold industrial methylated spirits:water (40:60) and then water (500 mL). Drying in vacuo at ambient temperature furnished 2-[[(4-chlorophenyl)thio]methyl]-1,4-difluorobenzene (462.3 g, 99.6%). 1H NMR (CDCl3)—as obtained for the corresponding intermediate of Method (a).
Quantity
253 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
1265 mL
Type
solvent
Reaction Step One
Quantity
901 mL
Type
reactant
Reaction Step Two
Quantity
355 g
Type
reactant
Reaction Step Three
[Compound]
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
industrial methylated spirits
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[F:11][C:12]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=1[CH2:14]Br>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:14][C:13]2[CH:16]=[C:17]([F:20])[CH:18]=[CH:19][C:12]=2[F:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
253 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
industrial methylated spirits
Quantity
1265 mL
Type
solvent
Smiles
Step Two
Name
Quantity
901 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
355 g
Type
reactant
Smiles
FC1=C(CBr)C=C(C=C1)F
Name
thiolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
industrial methylated spirits
Quantity
250 mL
Type
solvent
Smiles
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was aged at 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed sequentially with cold industrial methylated spirits:water (40:60)
CUSTOM
Type
CUSTOM
Details
Drying in vacuo at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC1=C(C=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 462.3 g
YIELD: PERCENTYIELD 99.6%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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